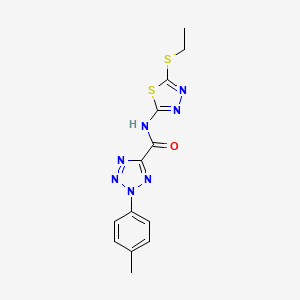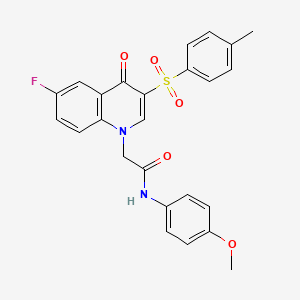![molecular formula C6HClF3N3S B2687130 7-Chloro-2-(trifluoromethyl)thiazolo[5,4-d]pyrimidine CAS No. 1934497-36-5](/img/structure/B2687130.png)
7-Chloro-2-(trifluoromethyl)thiazolo[5,4-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“7-Chloro-2-(trifluoromethyl)thiazolo[5,4-d]pyrimidine” is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antiviral, anticancer, antioxidant, and antimicrobial activity .
Synthesis Analysis
The synthesis of pyrimidine derivatives involves various methods . A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis
The molecular structure of “this compound” was confirmed by a single-crystal X-ray diffraction . The X-ray diffraction data analysis indicated that it crystallized as a semi-solvate in the triclinic space group P –1 .Chemical Reactions Analysis
The chemical reactions of pyrimidine derivatives involve various processes . The key mechanism of action of NSAIDs involves the suppression of the cyclooxygenase (COX) enzymes .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” were characterized by spectroscopic methods and elemental analysis . It is stored in an inert atmosphere, under -20C .Scientific Research Applications
Anticancer Activity and Structural Characterization 7-Chloro-2-(trifluoromethyl)thiazolo[5,4-d]pyrimidine derivatives have been synthesized and evaluated for potential anticancer activity. These derivatives, characterized by spectroscopic methods and elemental analysis, including single-crystal X-ray diffraction for specific compounds, showed promising antiproliferative activity against a variety of human cancer cell lines. The study highlighted one compound, 7-Chloro-3-phenyl-5-(trifluoromethyl)[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione, as the most active among the newly synthesized derivatives (L. Becan et al., 2022).
Privileged Scaffold in Drug Discovery Thiazolo[4,5-d]pyrimidines are recognized as a privileged scaffold in medicinal chemistry, offering a structural resemblance to purine isosteres. This structural feature has led to the development of thiazolo[4,5-d]pyrimidines as potential therapeutics with a wide range of pharmacological activities, including immune-modulators, anticancer, antibacterial, and analgesic agents, among others. The review underlines the importance and versatility of thiazolo[4,5-d]pyrimidines in drug discovery, highlighting their development as a significant class of compounds for medicinal research (Bhimanna Kuppast & H. Fahmy, 2016).
Antimicrobial Activity Research into pyrimidine and thiazolo[3,2-a]pyrimidine derivatives has shown that many of these compounds exhibit promising antimicrobial activity. The study involved the synthesis of a range of derivatives and their subsequent evaluation against various microbial strains, demonstrating the potential of thiazolo[5,4-d]pyrimidines and related compounds as antimicrobial agents (H. Sayed et al., 2006).
Synthetic Advancements and Structural Studies Advancements in the synthesis of thiazolo[5,4-d]pyrimidine derivatives have been reported, including novel methods for creating fluorinated thieno[2,3-d]pyrimidine derivatives that incorporate thiadiazole. These synthetic protocols offer advantages such as mild reaction conditions, short reaction times, and high yields. Structural characterizations of these derivatives have been accomplished through various spectroscopic techniques and X-ray diffraction analysis (Xinjian Song et al., 2012).
Mechanism of Action
Target of Action
Thiazolo[4,5-d]pyrimidine derivatives, a class to which this compound belongs, are generally considered potential therapeutic agents, particularly in the development of anticancer drugs .
Mode of Action
It is known that thiazolo[4,5-d]pyrimidine derivatives can interact with various cellular targets, leading to changes in cell function .
Biochemical Pathways
Thiazolo[4,5-d]pyrimidine derivatives are known to influence a variety of cellular processes, potentially affecting multiple pathways .
Result of Action
Thiazolo[4,5-d]pyrimidine derivatives have been evaluated for their potential anticancer activity .
Action Environment
The properties of similar compounds suggest that factors such as ph, temperature, and the presence of other molecules could potentially influence the action of this compound .
Future Directions
Pyrimidine derivatives are considered potential therapeutic agents, particularly in the development of anticancer drugs . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity . Thus, the novel scaffolds of triazole-pyrimidine-based compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents .
Properties
IUPAC Name |
7-chloro-2-(trifluoromethyl)-[1,3]thiazolo[5,4-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HClF3N3S/c7-3-2-4(12-1-11-3)14-5(13-2)6(8,9)10/h1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKIBXPRWWDIQAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(C(=N1)Cl)N=C(S2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HClF3N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1934497-36-5 |
Source


|
| Record name | 7-chloro-2-(trifluoromethyl)-[1,3]thiazolo[5,4-d]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(3-Chlorophenyl)-1-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)propan-1-one](/img/structure/B2687047.png)
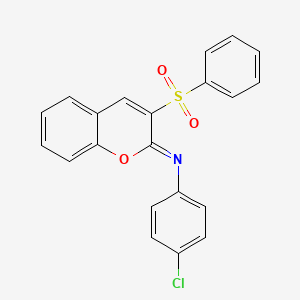
![3-methyl-1-phenyl-N-(pyridin-3-yl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2687050.png)
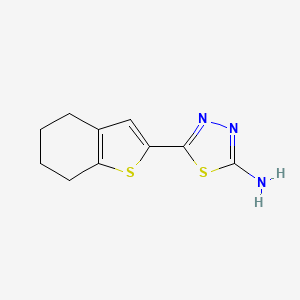
![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]furan-3-carboxamide](/img/structure/B2687054.png)
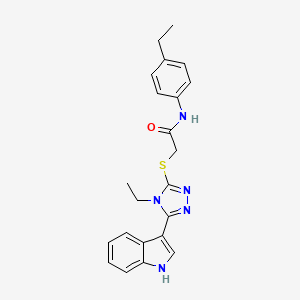
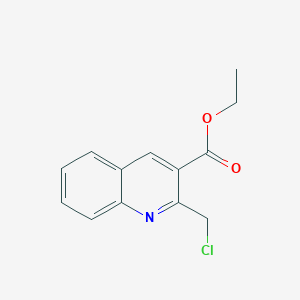
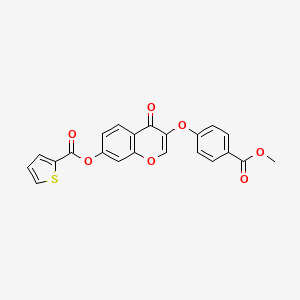
![3-((5-((2-methylbenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2687060.png)
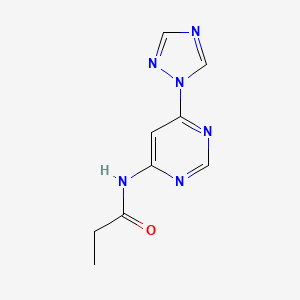
![N-(benzo[d][1,3]dioxol-5-yl)-4-(4-(methylthio)benzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B2687064.png)
![2-(1,2-dimethylindol-3-yl)-N-[3-(4-ethylpiperazin-1-yl)propyl]-2-oxoacetamide](/img/structure/B2687066.png)
